Cas no 33809-77-7 (2-(Acetylamino)benzenecarboxamide)
2-(Acetylamino)benzenecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamidobenzamide
- 2-(ACETYLAMINO)BENZENECARBOXAMIDE
- Benzamide,2-(acetylamino)-
- 2-(3-BROMOPHENYL)-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
- 2-(Acetylamino)benzamide
- 2-Acetamino-benzamid
- 2'-Carbamoylacetanilide
- Acetanilide,2'-carbamoyl-(6CI,8CI)
- Benzamide,2-(acetylamino)
- N-Acetylanthranilamide
- N-acetyl-anthranilic acid amide
- N-Acetyl-anthranilsaeure-amid
- NP 101A
- o-Acetamidobenzamide
- ortho-acetamidobenzamide
- NP-101A
- SCHEMBL894741
- CS-0323481
- A875191
- FT-0680392
- Acetanilide, 2'-carbamoyl-
- WFKPHYKFAOXUTI-UHFFFAOYSA-N
- beta-o-acetoamidobenzoic acid
- alpha-o-acetoamidobenzoic acid
- 4T-0264
- 33809-77-7
- CHEBI:66639
- 2-(acetylamino)benzenecarboxamide, AldrichCPR
- BRN 2210851
- DTXSID80187469
- 2-Acetylamino-benzamide
- InChI=1/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12
- MFCD00157809
- B-BROMO-B-PHENYLPROPIONICACID
- J-507689
- Q27135256
- Acetanilide, 2'-carbamoyl- (6CI,8CI)
- AKOS002963149
- Benzamide, 2-(acetylamino)-
- Oprea1_174567
- 4-14-00-01042 (Beilstein Handbook Reference)
- STL383352
- ALBB-033172
- benzamide, O-acetylamino
- 2-(Acetylamino)benzenecarboxamide
-
- MDL: MFCD00157809
- Inchi: 1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
- InChI Key: WFKPHYKFAOXUTI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1NC(C)=O)N
Computed Properties
- Exact Mass: 178.07400
- Monoisotopic Mass: 178.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.261
- Melting Point: 182-184°C
- Boiling Point: 438°Cat760mmHg
- Flash Point: 218.7°C
- Refractive Index: 1.617
- PSA: 72.19000
- LogP: 1.51720
2-(Acetylamino)benzenecarboxamide Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(Acetylamino)benzenecarboxamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Acetylamino)benzenecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A549365-10mg |
2-(Acetylamino)benzenecarboxamide |
33809-77-7 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A549365-50mg |
2-(Acetylamino)benzenecarboxamide |
33809-77-7 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A549365-100mg |
2-(Acetylamino)benzenecarboxamide |
33809-77-7 | 100mg |
$ 80.00 | 2022-06-08 | ||
| Alichem | A019143813-5g |
2-Acetamidobenzamide |
33809-77-7 | 95% | 5g |
$400.00 | 2023-09-02 | |
| abcr | AB158671-1 g |
2-(Acetylamino)benzenecarboxamide |
33809-77-7 | 1g |
€177.20 | 2022-09-01 | ||
| abcr | AB158671-5 g |
2-(Acetylamino)benzenecarboxamide |
33809-77-7 | 5g |
€455.60 | 2022-09-01 | ||
| Key Organics Ltd | 4T-0264-1MG |
2-(acetylamino)benzenecarboxamide |
33809-77-7 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0264-5MG |
2-(acetylamino)benzenecarboxamide |
33809-77-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0264-10MG |
2-(acetylamino)benzenecarboxamide |
33809-77-7 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0264-0.5G |
2-(acetylamino)benzenecarboxamide |
33809-77-7 | >95% | 0.5g |
£55.00 | 2025-02-09 |
2-(Acetylamino)benzenecarboxamide Suppliers
2-(Acetylamino)benzenecarboxamide Related Literature
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Ji?í Tauchman,Kate?ina Hladíková,Filip Uhlík,Ivana Císa?ová,Petr ?těpni?ka New J. Chem. 2013 37 2019
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Kwan-Young Jung,Steven Fletcher Med. Chem. Commun. 2012 3 1160
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Chandler Greenwell,Jessica L. McKinley,Peiyu Zhang,Qun Zeng,Guangxu Sun,Bochen Li,Shuhao Wen,Gregory J. O. Beran Chem. Sci. 2020 11 2200
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4. 107. Synthesis of alloxazine from 2-aminoquinoxaline-3-carboxyamideA. H. Gowenlock,G. T. Newbold,F. S. Spring J. Chem. Soc. 1948 517
Additional information on 2-(Acetylamino)benzenecarboxamide
2-(Acetylamino)benzenecarboxamide: A Comprehensive Overview
The compound 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a significant organic compound with a diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, also referred to as N-acetyl-p-aminobenzamide, is characterized by its unique chemical structure, which consists of an acetyl amino group attached to a benzene ring, further substituted with a carboxamide group. The benzene ring serves as the central framework, while the acetyl amino and carboxamide groups contribute to its functional properties.
Recent studies have highlighted the potential of 2-(Acetylamino)benzenecarboxamide in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and receptor modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain kinases, making them potential candidates for anticancer drug development.
The synthesis of 2-(Acetylamino)benzenecarboxamide involves a multi-step process that typically begins with the acetylation of p-aminobenzoic acid. This reaction is followed by amidation to introduce the carboxamide group. The reaction conditions, including temperature and catalyst selection, play a crucial role in determining the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the synthesized compound.
In terms of physical properties, 2-(Acetylamino)benzenecarboxamide is known for its high solubility in polar solvents, which enhances its bioavailability when used in pharmaceutical formulations. Its melting point is approximately 180°C, making it suitable for various thermal processing applications. The compound's stability under different environmental conditions has also been extensively studied, with findings indicating that it remains stable under normal storage conditions but may degrade under strong acidic or basic environments.
The application of 2-(Acetylamino)benzenecarboxamide extends beyond pharmaceuticals. In agrochemicals, it has been investigated as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism. A 2023 research article in *Pest Management Science* reported that derivatives of this compound showed effective control against several agricultural pests without adverse effects on non-target species.
From a materials science perspective, 2-(Acetylamino)benzenecarboxamide has been explored as a building block for advanced materials such as polyamides and coordination polymers. Its ability to form hydrogen bonds makes it an ideal candidate for constructing supramolecular assemblies with tailored properties. Recent advancements in this area have focused on optimizing the self-assembly behavior of this compound to create materials with enhanced mechanical strength and thermal stability.
In conclusion, 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable tool in drug discovery, agrochemical development, and materials science. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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